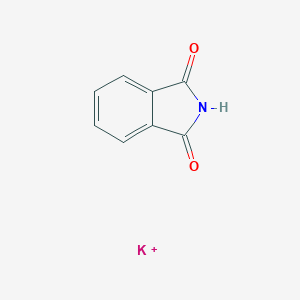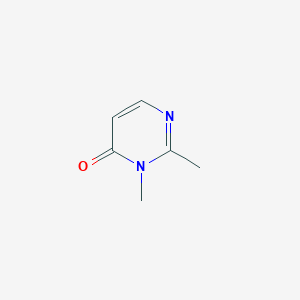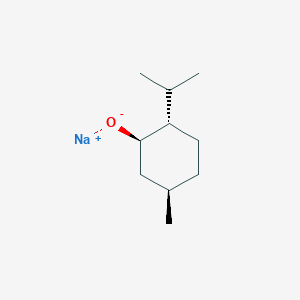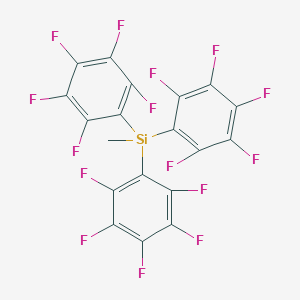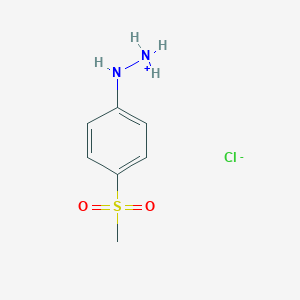
2-Methyl-2-phenylcyclohexanone
概述
描述
2-Methyl-2-phenylcyclohexanone is an organic compound with the molecular formula C13H16O. It is a ketone characterized by a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of o-cresol or the dehydrogenation of o-methylcyclohexanol. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .
化学反应分析
Types of Reactions: 2-Methyl-2-phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexanones.
科学研究应用
2-Methyl-2-phenylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of 2-Methyl-2-phenylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and engage in dipole-dipole interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or chemical synthesis .
相似化合物的比较
- 4-Methyl-4-phenylcyclohexanone
- 2-Phenylcyclohexanone
- 4-tert-Butyl-1-phenylcyclohexanol
- 1-Ethynyl-4-phenylcyclohexanol
Comparison: 2-Methyl-2-phenylcyclohexanone is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature influences its chemical reactivity and physical properties, distinguishing it from similar compounds. For example, the presence of the methyl group at the second carbon atom can affect the compound’s steric and electronic properties, leading to different reactivity and applications compared to its analogs .
属性
IUPAC Name |
2-methyl-2-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJLGNHULJVJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325379 | |
| Record name | 2-Methyl-2-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17206-54-1 | |
| Record name | 17206-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the reactivity of 2-Methyl-2-phenylcyclohexanone with organometallic reagents significant in organic synthesis?
A: this compound serves as a model compound for studying the introduction of carbon chains into sterically hindered ketones. This is particularly relevant in the synthesis of complex molecules like diterpenes and steroids, where controlling the stereochemistry of reactions is crucial. [, ]
Q2: How does the choice of organometallic reagent impact the reaction outcome with 5,5-Ethylenedioxy-2-methyl-2-phenylcyclohexanone?
A: The research demonstrates that the reaction outcome significantly depends on the organometallic reagent used. While most reagents primarily act as bases, leading to ketal ring cleavage and enol ether formation, N, N-dimethyl lithioacetamide (4f) facilitates the desired 1,2-addition to the carbonyl group. [] Furthermore, using 4f in conjunction with 1,4-diazabicyclo[2.2.2]octane enhances the yield of the desired product significantly. [] This highlights the importance of carefully selecting reagents to control reaction pathways and achieve the desired synthetic outcome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

